1,2-Dichloroethane

Catalog No.
S527556
CAS No.
107-06-2
M.F
C2H4Cl2
ClCH2CH2Cl
C2H4Cl2
M. Wt
98.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethane

CAS Number

107-06-2

Product Name

1,2-Dichloroethane

IUPAC Name

1,2-dichloroethane

Molecular Formula

C2H4Cl2
ClCH2CH2Cl
C2H4Cl2

Molecular Weight

98.96 g/mol

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2

InChI Key

WSLDOOZREJYCGB-UHFFFAOYSA-N

SMILES

C(CCl)Cl

Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992)
In water, 8,600 mg/L at 25 °C
Solubility in water at 20 °C: 0.86% wt
0.869 g/100 mL water at 20 °C
Miscible with alcohol, chloroform, ether
For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page.
8.6 mg/mL at 25 °C
Solubility in water, g/100ml: 0.87
0.9%

Synonyms

1,2-dichloroethane, ethylene dichloride, ethylene dichloride, 14C-labeled, ethylene dichloride, 14C2-labeled, ethylene dichloride, 36Cl-labeled, ethylene dichloride, 38Cl-labeled, ethylene dichloride, ion (1+)

Canonical SMILES

C(CCl)Cl

Description

The exact mass of the compound 1,2-Dichloroethane is 97.969 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 66° f (ntp, 1992)8600 mg/l (at 25 °c)0.09 min water, 8,600 mg/l at 25 °csolubility in water at 20 °c: 0.86% wt0.869 g/100 ml water at 20 °cmiscible with alcohol, chloroform, ethersoluble in acetone, benzene, chloroform; very soluble in ethanol; miscible with ethyl ethersoluble in benzene, carbon tetrachloride, and organic solvents.8.6 mg/ml at 25 °csolubility in water, g/100ml: 0.870.9%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Ethylene Dichlorides - Supplementary Records. It belongs to the ontological category of chloroethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

  • As a solvent: Due to its non-polar nature, 1,2-Dichloroethane can dissolve a wide range of non-polar and some polar organic compounds. This makes it a useful solvent in organic synthesis for reactions involving these types of molecules []. However, it's important to note that safer alternatives like toluene or dichloromethane are often preferred.

Chemical Education and Demonstrations

  • Study of SN2 Reactions: In some chemistry classrooms, 1,2-Dichloroethane is used as a solvent to demonstrate the kinetics of nucleophilic substitution reactions (SN2 reactions) due to its ability to dissolve both reactants []. However, due to safety concerns, this practice is becoming less common.

Safety Note

It's important to remember that 1,2-Dichloroethane is a suspected carcinogen and can cause respiratory problems and nervous system damage upon exposure []. Researchers must strictly adhere to safety protocols when handling this chemical.

1,2-Dichloroethane, also known as ethylene dichloride, is a colorless, oily liquid with a sweet chloroform-like odor. Its chemical formula is C₂H₄Cl₂. The compound consists of two carbon atoms connected by a single bond, each bonded to one chlorine atom and two hydrogen atoms. It has a molecular weight of 98.96 g/mol and is slightly soluble in water while being miscible with many organic solvents .

Physical Properties

  • Boiling Point: 83.4 °C
  • Melting Point: -35.6 °C
  • Density: 1.2454 g/cm³ at 25 °C
  • Vapor Pressure: 78.9 mmHg at 25 °C

1,2-Dichloroethane exhibits mutagenic properties as evidenced by positive responses in bacterial strains during testing . Chronic exposure can lead to significant health issues including:

  • Liver and kidney damage
  • Anorexia and nausea
  • Drowsiness

Toxicological Profile

The compound has been classified as a potential carcinogen based on animal studies. Prolonged exposure has been associated with an increased risk of cancer due to its mutagenic effects .

The compound has diverse applications across various industries:

  • Chemical Manufacturing: It is predominantly used in the production of vinyl chloride for polyvinyl chloride plastics.
  • Solvent: Utilized as a solvent for resins, oils, and fats.
  • Fumigant: Previously employed as an insecticide and soil fumigant.
  • Lead Scavenger: Used in leaded gasoline formulations .

Studies indicate that 1,2-dichloroethane interacts with various biological systems and can affect metabolic pathways. Its mutagenic properties raise concerns regarding its potential effects on human health when exposed through inhalation or dermal contact. Environmental interaction studies show that it volatilizes quickly from water bodies and can persist in groundwater without significant biodegradation .

Several compounds share structural similarities with 1,2-dichloroethane. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey UsesUnique Characteristics
1,2-DichloroethaneC₂H₄Cl₂Solvent, chemical intermediateHigh volatility; mutagenic properties
ChloroformCHCl₃Solvent in organic chemistryNon-flammable; less reactive than dichloroethane
TrichloroethyleneC₂HCl₃Industrial solventNon-flammable; used in degreasing
Vinyl ChlorideC₂H₃ClProduction of polyvinyl chlorideGaseous state at room temperature; highly toxic

Uniqueness

1,2-Dichloroethane's unique combination of volatility, solvent properties, and mutagenicity distinguishes it from other chlorinated hydrocarbons. Its role as an intermediate in vinyl chloride production further emphasizes its industrial significance.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal.
Liquid; Gas or Vapor
Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH]
Liquid
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT.
Colorless liquid with a pleasant, chloroform-like odor.
Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.]

Color/Form

Heavy liquid
Clear, colorless, oily liquid
Clear liquid at ambient temperatures
Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color]
Colorless, oily liquid

XLogP3

1.5

Exact Mass

97.9690055 g/mol

Monoisotopic Mass

97.9690055 g/mol

Boiling Point

182.3 °F at 760 mmHg (NTP, 1992)
83.4 °C
83.00 to 84.00 °C. @ 760.00 mm Hg
83.5 °C
182 °F

Flash Point

56 °F (NTP, 1992)
13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC.
56 °F (13 °C) - closed cup
65 °F (18 °C) - open cup.
13 °C c.c.
56 °F

Heavy Atom Count

4

Taste

Sweet taste

Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.42
3.4

Density

1.253 at 68 °F (USCG, 1999) - Denser than water; will sink
1.2454 at 25 °C
Relative density (water = 1): 1.2
1.24

LogP

1.48
1.48 (LogP)
log Kow = 1.48
1.48

Odor

Pleasant, chloroform-like
Pleasant odor
Chloroform-like odor
Sweet

Odor Threshold

Odor Threshold Low: 6.0 [mmHg]
Odor Threshold High: 111.0 [mmHg]
Detection odor threshold from AIHA (mean = 26 ppm)
Of 20 subjects, 13 could detect ethylene dichloride at 6 ppm (23.2-24.9 mg/cu m), 6 persons could detect it at 4.5 ppm (17.5 mg/cu m), and 1 person at 3 ppm (12.2 mg/cu m).
Odor is not a dependable guide for avoiding dangerous chronic exposures to EDC. The odor may be considered pleasant until well above 180 ppm, and may be missed below 100 ppm.
Detection in air= 2.5x10-2 mg/L (gas), chemically pure
Odor threshold low: 24 mg/cu m; high: 440 mg/cu m.

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
When heated to decomposition it emits highly toxic fumes of chloride and phosgene.
Ethylene dichloride decomposes slowly becoming acidic and darkening in color.
Decomposes to vinyl chloride and HCl anove 600 °C.
When heated to decomposition it emits toxic fumes of /chloride/.

Appearance

Solid powder

Melting Point

-31.5 °F (NTP, 1992)
-35.6 °C
-35.3 °C
-35.7 °C
-32 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55163IJI47

Related CAS

29561-65-7

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,2-Dichloroethane is a clear, colorless, oily liquid. It has a pleasant odor and sweet taste. It is soluble in water. USE: 1,2-Dichloroethane is an important commercial chemical. It is used as a solvent, chemical intermediate (mostly to produce vinyl chloride) and a lead scavenger (in leaded gasoline). It was formerly used as a fumigant for upholstery, carpets and agricultural products (grains, orchards, mushroom houses). EXPOSURE: Workers that produce or use 1,2-dichloroethane may breathe in mists or have direct skin contact. The general population may be exposed by vapors in the air, consumption of food or drinking water and dermal contact with products containing 1,2-dichloroethane. If 1,2-dichlorethane is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It is not expected to be broken down by microorganisms, and is not expected to build up in fish. RISK: Cases of circulatory and respiratory failure resulting in death have been reported in humans following very high oral or inhalation exposure. Nausea, vomiting, abdominal pain, loss of appetite, headache, light-headedness, irritation of mucous membranes, altered liver and kidney function, and neurological disorders have been reported in workers exposed to lower levels over time. Studies in workers do not show a clear association between cancer and exposure to 1,2-dichloroethane, primarily due to simultaneous exposure to other chemicals. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to 1,2-dichloroethane before and/or during pregnancy at doses that did not cause severe parental toxicity. Lymphoma and cancerous tumors of the stomach, liver, blood vessels, uterus, and mammary gland were induced in laboratory animals following lifetime exposure to 1,2-dichloroethane. The U.S. EPA IRIS program determined that 1,2-dichloroethane is a probable human carcinogen. The International Agency for Research on Cancer determined that 1,2-dichloroethane is possibly carcinogenic to humans. The U.S. National Toxicology Program 14th Report on Carcinogens determined that 1,2-dichloroethane is reasonably anticipated to be a human carcinogen. These assessments are based on inadequate evidence in humans for the carcinogenicity of 1,2-dichloroethane but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Ethylene Dichloride is a clear, colorless, oily, synthetic, flammable liquid chlorinated hydrocarbon with a pleasant chloroform-like smell that emits toxic fumes of hydrochloric acid when heated to decomposition. Ethylene dichloride is primarily used to produce vinyl chloride. Inhalation exposure to this substance induces respiratory distress, nausea and vomiting and affects the central nervous system, liver and kidneys. It is mutagenic in animals and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

The mechanism of the hepatocellular toxicity of l,2-dichloroethane ... was examined in vitro. Hepatocytes from male Wistar rats were preloaded with tritium (3)H labeled sodium palmitate and (14)C labeled glucosamine. They were incubated with 0 to 6.5 uM 1,2-dichloroethane for 5 to 60 min. Cytotoxicity was assessed by measuring changes in cellular exclusion of trypan blue dye leakage of intracellular lactate dehydrogenase (LDH) into the medium and depletion of intracellular reduced glutathione (GSH). The cells were separated into the cytosolic microsome total Golgi apparatus and secreted lipoglycoprotein fractions which were assayed for changes in the distribution of (3)H and (14)C activity. 1,2-Dichloroethane did not significantly affect cellular trypan blue exclusion and LDH leakage until after 30 and 15 min incubation respectively. Hepatocellular GSH concentrations were significantly decreased after 5 min. Incubation with 4.4 uM 1,2-dichloroethane. 1,2-Dichloroethane large decrease in lipoglycoprotein secretion which was accompanied by significant accumulations of (3)H and (14)C activity in the cells. The levels of (3)H and (14)C activity were significantly increased in the microsomes and Golgi apparatus after 5 and 15 min of 1,2-dichloroethane treatment. Within the lipoglycoprotein fraction 1,2-dichloroethane significantly decreased the amounts of radiolabel in the lipid and sugar moieties. ...
DNA sequence changes produced by 1,2-dibromoethane, 1,2-dichloroethane and 1-bromo-2-chloroethane were analyzed using the vermilion locus of Drosophila melanogaster. Under excision repair proficient (exr+) conditions (mutagenized exr+ males mated with exr+ females) all mutants isolated from the first generation (Fl) after 1,2-dibromoethane and 1,2-dichloroethane exposure represented rearrangements (multi-locus deletions, small deletions with tandem repeats, duplicate insertions). By contrast mutants expressing a vermilion phenotype only in the F2 (Fl mosaics) all carried single bp changes. When exr+ males after exposure to 1,2-dibromoethane were mated to excision repair deficient (exr-) mus 201 females 11 of 14 mutational events isolated from either Fl or F2 progeny were single bp changes. In general the mutation spectra for the three dihaloalkanes were similar to the spectrum obtained at the same locus for the direct acting monofunctional agent methylmethanesulfonate. The data lend support to the conclusions that these 1,2-dihaloalkanes are genotoxic through modification at ring nitrogens in DNA primarily at the N7 of guanine and, lesser extent, at the N1 of adenine. These N-adducts could be directly miscoding. However, more important for the mutagenic action of chemicals seems to be the formation of non-coding lesions and/or misrepair.
The mechanism of action for 1,2-dichloroethane-induced toxicity is not known. However, studies in rats and mice indicate that 1,2-dichloroethane may be metabolized to 2-chloroacetaldehyde, S-(2-chloroethyl)glutathione, and other putative reactive intermediates capable of binding covalently to cellular macromolecules ... . The ability of a chemical to bind covalently to cellular macromolecules is often correlated with the induction of toxic effects ... . In addition, 1,2-dichloroethane has been shown to promote lipid peroxidation in vitro ... . Lipid peroxidation is also assoc with production of tissue damage. The lag time between inhalation exposure and onset of effects ... in an occupationally exposed 51-yr old male may have been a reflection, in part, of the time required to metabolize 1,2-dichloroethane to active intermediates.

Vapor Pressure

60 mmHg at 68 °F ; 100 mmHg at 84.9 °F (NTP, 1992)
78.9 [mmHg]
78.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 8.7
64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

107-06-2

Absorption Distribution and Excretion

The compound 1,2-dichloroethane (DCE) is a ubiquitous environmental contaminant. The primary route of exposure of humans to DCE is inhalation of its vapor. The present investigation was undertaken to determine the distribution and accumulation of DCE in the blood, lung, liver, brain, kidney and abdominal fat of rats during and after inhalation exposure. Male rats were exposed to 160 ppm (v/v) of DCE vapor for 360 min and the concentrations of DCE in the blood and tissues during the inhalation exposure period and after the end of the exposure period were measured. DCE accumulation in the abdominal fat was much greater than that in the blood and other tissues. The information we obtained in this study is useful basic data pertaining to the pharmacokinetics of DCE and DCE-mediated carcinogenicity: Our results suggest that one of the factors involved in the induction of peritoneal tumors in rats exposed to DCE vapor by inhalation is DCE accumulation in the abdominal fat.
The effect of the pretreatment of male Sprague-Dawley rats with phenobarbital (PB), butylated hydroxyanisole (BHA) and disulfiram (DSF) on the inhalation kinetics of 1,2-dichloroethane [ethylene dichloride (EDC)] was studied by the gas uptake method. A closed recirculating system was constructed and characterized. The rate curves in all the pretreatment regimens showed saturable dependence on EDC concentration. These saturable dependencies (Michaelis-Menten) appeared to be associated with enzymatic metabolism. In general, a two-compartment, steady-state pharmacokinetic model described the uptake data. Data were transformed by Hanes plots to calculate the inhalational Km, the ambient EDC concentration at which uptake proceeded at half maximum rate, and Vmax, the maximum rate of uptake (i.e., maximum rate of metabolism). Although PB and BHA pretreatments did not affect the Km of EDC, PB pretreatment increased the Vmax while DSF pretreatment decreased both the Km and Vmax.
The levels of 1,2-dichloroethane (1,2-EDC), and its metabolites 2-chloroethanol, monochloroacetic acid, and 2-chloroacetaldehyde were determined by gas chromatography in the organs of human cadavers in cases of acute poisoning. The highest 1,2-dichloroethane levels were observed in the stomach and omentum; lower levels in the kidney, spleen, brain, heart, large and small intestines, and blood, and no detectable amounts in the liver. 2-Chloroethanol and monochloroacetic acid, minor metabolites of 1,2-dichloroethane, were detected in small amounts in the myocardium, brain, stomach, and small intestine. 2-Chloroacetaldehyde, because it is a reactive intermediate in the biotransformation of 1,2-dichloroethane was not detectable in the organs. The administration of acetylcysteine to acutely intoxicated humans showed no positive clinical effect. ...
Urinary excretion of thiodiglycolic acid and thioethers after 1,2-dichloroethane dosing was studied in rats. Male Sprague-Dawley rats were administered 0, 0.12, 0.25, 0.50, 1.01, 2.02, 4.04 or 8.08 umol/kg (14)C labeled 1,2-dichloroethane orally. Urine samples were collected for 24 hours and analyzed for thiodiglycolic acid and thioethers before and after alkaline hydrolysis by gas chromatography and the Ellman reagent/absorption spectrophotometry (thioether assay), respectively. The amounts of 1,2-dichloroethane derived radioactivity excreted decreased as a logarithmic function of increasing 1,2-dichloroethane dose ranging from 62.1% of the dose for 0.12 and 0.25 umol/kg 1,2-dichloroethane to 7.4% of the 8.08 umol/kg dose. The concentrations of urinary thiodiglycolic acid were well correlated with 1,2-dichloroethane dose up to 2.02 umol/kg. When expressed as a percentage of the dose urinary excretion of thiodiglycolic acid was not dependent on the dose over the range 0.12 to 1.01 umol/kg 1,2-dichloroethane and amounted to 21.8% of the dose. Before alkaline hydrolysis no thioethers could be detected. After alkaline hydrolysis, urinary excretion of thioethers by rats dosed with 0.12 and 0.25 umol/kg did not differ significantly from the control value. Between 0.25 and 4.04 umol/kg 1,2-dichloroethane, thioether excretion increased linearly with dose. The highest thioether/thiodiglycolic ratio 0.17 occurred in rats given 8.08 umol/kg 1,2-dichloroethane. Urinary thiodiglycolic acid concentrations were not altered by alkaline hydrolysis. The /results suggest/ that urinary thiodiglycolic acid excretion correlates well with the oral dose of 1,2-dichloroethane in rats. Urinary thiodiglycolic acid excretion may be a useful marker of 1,2-dichloroethane exposure. Thiodiglycolic acid is hydrolyzed under alkaline conditions. The thioether assay is not appropriate for estimating urinary thiodiglycolic acid excretion.
For more Absorption, Distribution and Excretion (Complete) data for 1,2-Dichloroethane (11 total), please visit the HSDB record page.

Metabolism Metabolites

In rats, radiolabeled ethylene dichloride was excreted primarily in the urine, and the major urinary metabolites were chloroacetic acid, 5-carboxymethyl cysteine, and thiodiacetic acid.
The metabolism and binding of (14)C-labelled 1,2-dichloroethane in female C57BL mice were studied. As shown by whole-body autoradiography of iv injected mice, a selective localization of non-volatile and bound 1,2-dichloroethane metabolites occurred in the nasal olfactory mucosa and the tracheo-bronchial epithelium. Low levels of metabolites were also present in the epithelia of the upper alimentary tract, vagina and eyelid, and in the liver and kidney. A decreased mucosal and epithelial binding was observed after pretreatment with metyrapone, indicating that the binding might be due to an oxidative metab of 1,2-dichloroethane. The levels of in vivo binding were considerably lower in mice injected ip with 1,2-dichloroethane as compared to mice given equimolar doses of (14)C-labelled 1,2-dibromoethane. In vitro experiments with 1000 g supernatants from various tissues showed that nasal mucosa has a marked ability to activate 1,2-dichloroethane into products that become irreversibly bound to the tissue. The nasal olfactory mucosa is a target tissue for toxicity of 1,2-dichloroethane.
... Using isolated rat hepatocytes as a model system, and electron spin resonance spectroscopy coupled to the spin trapping technique as a detection technique, the formation of free radical derivatives was demonstrated, both under normoxic as well as under hypoxic conditions from carbon tetrachloride (CCl4), chloroform (CHCl3), 1,1,1-tetrachloroethane, and 1,1,2,2-tetrachloroethane. In contrast, free radical production was only detectable under hypoxic conditions when 1,2-dibromoethane, 1,1-dichloroethane, 1,2-dichloroethane, and 1,1,2-trichloroethane were added to the hepatocyte suspensions....
Chlorinated hydrocarbons found in a bioassay to be carcinogenic to both B6C3F1 mice and Osborne-Mendel rats (1,2-dichloroethane), carcinogenic only to mice (1,1,2-trichloroethane, 1,1,2,2-tetrachloroethane, hexachloroethane, trichloroethylene, and tetrachloroethylene), and noncarcinogenic to either species (1,1-dichloroethane and 1,1,1-trichloroethane) were used to investigate the biochemical bases for tumorigenesis. Studies were conducted after chronic oral dosing of adult mice and rats with the MTD and 1/4 MTD of each compound. The extent to which the compounds were metabolized in 48 hr, hepatic protein binding, and urinary metabolite patterns were examined. Metabolism of the compounds (mmoles per kg body weight) was 1.7 to 10 times greater in mice than in rats. Hepatic protein binding (nanomole equivalents bound to 1 mg of liver protein) was 1.2 to 8.3 times higher in mice than in rats except for 1,2-dichloroethane and 1,1,1-trichloroethane. The noncarcinogens 1,1-dichloroethane and 1,1,1-trichloroethane exhibited 2 to 18 times more binding in mice than did the carcinogens 1,2-dichloroethane and 1,1,2-trichloroethane. Urinary metabolite patterns of the compounds were similar in both species. The biochemical parameters measured provided no clue to differentiate the carcinogens from the noncarcinogens.
For more Metabolism/Metabolites (Complete) data for 1,2-Dichloroethane (16 total), please visit the HSDB record page.
Due to its physical properties such as its lipophilicity, 1,2-dichloroethane is likely to be absorbed across the alveolar membranes of the lung, mucosal membranes of the gastrointestinal tract, and the skin by passive diffusion. Once in the body, it is widely distributed, with the greatest amounts accumulating in the more lipophilic tissues. The primary route of biotransformation involves conjugation with glutathione to yield nonvolatile urinary metabolites. The other route, a cytocrome P-450-mediated oxidation is responsible for the formation of chloroacetaldehyde. Metabolic saturation appears to occur sooner after oral (gavage) administration than after inhalation exposure. Following inhalation or oral exposure, elimination of 1,2-dichloroethane occurs primarily via excretion of soluble metabolites in the urine and excretion of unchanged parent compound and carbon dioxide in the expired air. (L156)

Wikipedia

Ethylene dichloride
1,2-Dichloroethane

Biological Half Life

Whole body (animal studies): complete elimination within 48 hours; [TDR, p. 649]

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 3rd degree
FUMIGANTS

Methods of Manufacturing

1,2-Dichloroethane is produced by the vapor- or liquid-phase chlorination of ethylene. Most liquid-phase processes use small amounts of ferric chloride as the catalyst. Other catalysts claimed in the patent literature include aluminum chloride, antimony pentachloride, and cupric chloride and an ammonium, alkali, or alkaline-earth tetrachloroferrate. The chlorination is carried out at 40-50 °C with 5% air or other free-radical inhibitors added to prevent substitution chlorination of the product. Selectivities under these conditions are nearly stoichiometric to the desired product. The exothermic heat of reaction vaporizes the 1,2-dichloroethane product, which is purified by distillation.
Oxychlorination of ethylene has become the second important process for 1,2- dichloroethane. The process is usually incorporated into an integrated vinyl chloride plant in which hydrogen chloride, recovered from the dehydrochlorination or cracking of 1,2-dichloroethane to vinyl chloride, is recycled to an oxychlorination unit. The hydrogen chloride by-product is used as the chlorine source in the chlorination of ethylene in the presence of oxygen and copper chloride catalyst.
Action of chlorine on ethylene, with subsequent distillation with metallic catalyst; also by reaction of acetylene and hydrochloric acid.
Made from ethylene and chlorine; also from acetylene and HCl ... .
For more Methods of Manufacturing (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page.
Synthetic routes are available via 1) thermal cracking of 1,1,2-trichloroethane and 2) chlorination of acetylene. /1,2-Dichloroethylenes/

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Plastics Material and Resin Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Ethane, 1,2-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
In applications where dichloroethylenes could be used as solvents and for low temperature extraction processes, they have been replaced by methylene chloride, which has a higher solvency, is readily available, and is based on less expensive feedstocks. /Dichloroethylenes/
Because of the relatively low demand for 1,2-dichloroethylenes they are not deliberately produced in large quantities. They occur as byproducts in some processes, such as the production of vinyl chloride, trichloroethylene, and tetrachloroethylene and can be withdrawn and purified if required. /1,2-Dichloroethylenes/

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: ethylene dichloride; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA 3; Procedure: gas chromatography using electron capture detector; Analyte: ethylene dichloride; Matrix: air; Detection Limit: 0.05 ppm.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2-dichloroethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,2-dichloroethane; Matrix: municipal and industrial discharges; Detection Limit: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2-Dichloroethane (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of 1,2-dichloroethane in rat blood, liver, lung, spleen, brain, kidney and epididymal adipose tissue by head-space gas chromatography. Method is sensitive to 25 ng/mL of blood or 50 ng/g of tissue.

Storage Conditions

Fireproof. Separated from food and feedstuffs and incompatible materials. See Chemical Dangers. Cool. Dry. Well closed. Store in an area without drain or sewer access.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, dry, well-ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong acids (such as hydrochloric, sulfuric, and nitric), chemically active metals (such as potassium, sodium, magnesium, and zinc), strong caustics (such as sodium hydroxide), and dimethylaminopropylamine since violent reactions occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store in a cool, dry well ventilated location. Separate from oxidizing materials, aluminum, ammonia.

Interactions

Our previous investigations demonstrated that 1,2-dichloroethane (DCE) and chronic ethanol treatment separately are able to impair glycoprotein metabolism and secretion, and reduce dolichol concentration in liver membranes. The purpose of this study was to investigate whether chronic ethanol consumption can induce potentiation of rat liver damage due to DCE haloalkane used in several chemical processes and in agriculture. Rats were given 36% of their total energy as ethanol in the Lieber-DeCarli liquid diet for 8 weeks (CH group). The pair-fed control group received an isocaloric amount of dextrine-maltose (PF group). "In vitro" experiments: the DCE (6.5 mM) treatment of isolated hepatocytes from CH rats enhanced glycoprotein retention and further reduced glycoprotein secretion and (14)C-glucosamine incorporation compared to the hepatocytes from CH or from PF and DCE treated rats. "In vivo" experiments: a marked decrease of dolichol concentration in microsomes (in which dolichyl phosphate is rate-limiting for the initial glycosylation of protein) and in Golgi membranes (in which total dolichol is very important for membrane permeability, fluidity and vesicle fusion) was observed in CH rats acutely treated with 628 mg/kg bw of DCE (CH+DCE) compared with CH or PF+DCE treated rats. These data suggest that chronic ethanol consumption increases DCE liver toxicity by affecting protein glycosylation processes and impairing glycolipoprotein secretion, with a concomitant retention at the level of the Golgi apparatus.
It was established that acute poisoning of rats by 1,2-dichloroethane induced considerable changes in lipid peroxidation indices, glutathione content and activity of antioxidant enzymes--superoxidase, catalase, glutathione peroxidase in the brain tissue, erythrocytes and blood plasma. It was shown that nicotinamide in the dose of 200 mg/kg prevented considerable degree of the intoxication caused by 1,2-dichloroethane as well as activation of lipid peroxidation and inhibition of antioxidant defense enzyme activities in tissue of experimental animals.
Alpha-proteinase inhibitor can be inactivated by aldehydes found in the cigarette smoke as well as by industrial chemicals. Studies demonstrate the synergistic inactivation of alpha-proteinase inhibitor by 1,2-dichloroethane when mixed with acrolein or pyruvic aldehyde. Smokers exposed to the chemical may be more prone to lung emphysema due to synergistic inactivation of alpha-proteinase inhibitor by chemicals and cigarette smoke components.
... Prior to exposure to ethylene dichloride (EDC) groups of male mice were pretreated with phenobarbital or 3-methylcholanthrene to induce metabolism. Other mice were administered SKF525A before ethylene dichloride exposure to inhibit cytochrome p450 metabolism. Following the different pretreatments, mice were exposed to ethylene dichloride at selected concentrations (1000, 1250, or 1500 ppm). Exposure to ethylene dichloride, without pretreatment, produced a dose-dependent increase in mortality at 24 and 48 hr postexposure. This response was enhanced at all concentrations of EDC by phenobarbital pretreatment and attenuated by the administration of SKF 525A. Pretreatment with 3-methylcholanthrene prior to ethylene dichloride exposure at 1000 ppm also produced an increase in mortality as compared to ethylene dichloride exposure without pretreatment. Exposure to ethylene dichloride was associated with an increased kidney wt/body wt ratio. SKF 525A pretreatment prevented the increase in the kidney wt/body wt ratio at an ethylene dichloride exposure concn of 1000 ppm. Pathological changes produced in the kidneys of mice exposed to ethylene dichloride were decreased by SKF 525A pretreatment.
For more Interactions (Complete) data for 1,2-Dichloroethane (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Forms explosive mixture with air.

Dates

Modify: 2023-08-15
1: Kokkonen P, Bednar D, Dockalova V, Prokop Z, Damborsky J. Conformational changes allow processing of bulky substrates by a haloalkane dehalogenase with a small and buried active site. J Biol Chem. 2018 Jul 20;293(29):11505-11512. doi: 10.1074/jbc.RA117.000328. Epub 2018 Jun 1. PubMed PMID: 29858243; PubMed Central PMCID: PMC6065182.
2: Park J, Kim B, Son J, Lee JW. Solvo-thermal in situ transesterification of wet spent coffee grounds for the production of biodiesel. Bioresour Technol. 2018 Feb;249:494-500. doi: 10.1016/j.biortech.2017.10.048. Epub 2017 Oct 16. PubMed PMID: 29073560.
3: Franke S, Lihl C, Renpenning J, Elsner M, Nijenhuis I. Triple-element compound-specific stable isotope analysis of 1,2-dichloroethane for characterization of the underlying dehalogenation reaction in two Dehalococcoides mccartyi strains. FEMS Microbiol Ecol. 2017 Dec 1;93(12). doi: 10.1093/femsec/fix137. PubMed PMID: 29069488.
4: Geraets L, Zeilmaker MJ, Bos PMJ. The importance of inclusion of kinetic information in the extrapolation of high-to-low concentrations for human limit setting. Toxicol Lett. 2018 Jan 5;282:81-92. doi: 10.1016/j.toxlet.2017.10.008. Epub 2017 Oct 10. Review. PubMed PMID: 29030269.
5: Zhang Y, Li G, Zhong Y, Huang M, Wu J, Zheng J, Rong W, Zeng L, Yin X, Lu F, Xie Z, Xu D, Fan Q, Jia X, Wang T, Hu Q, Chen W, Wang Q, Huang Z. 1,2-Dichloroethane Induces Reproductive Toxicity Mediated by the CREM/CREB Signaling Pathway in Male NIH Swiss Mice. Toxicol Sci. 2017 Dec 1;160(2):299-314. doi: 10.1093/toxsci/kfx182. PubMed PMID: 28973639.
6: Zeng N, Jiang H, Fan Q, Wang T, Rong W, Li G, Li R, Xu D, Guo T, Wang F, Zeng L, Huang M, Zheng J, Lu F, Chen W, Hu Q, Huang Z, Wang Q. Aberrant expression of miR-451a contributes to 1,2-dichloroethane-induced hepatic glycerol gluconeogenesis disorder by inhibiting glycerol kinase expression in NIH Swiss mice. J Appl Toxicol. 2018 Feb;38(2):292-303. doi: 10.1002/jat.3526. Epub 2017 Sep 28. PubMed PMID: 28960355.
7: Kunze C, Diekert G, Schubert T. Subtle changes in the active site architecture untangled overlapping substrate ranges and mechanistic differences of two reductive dehalogenases. FEBS J. 2017 Oct;284(20):3520-3535. doi: 10.1111/febs.14258. Epub 2017 Sep 15. PubMed PMID: 28869789.
8: Al-Baldawi IA. Removal of 1,2-Dichloroethane from real industrial wastewater using a sub-surface batch system with Typha angustifolia L. Ecotoxicol Environ Saf. 2018 Jan;147:260-265. doi: 10.1016/j.ecoenv.2017.08.022. Epub 2017 Sep 14. PubMed PMID: 28850808.
9: Palau J, Shouakar-Stash O, Hatijah Mortan S, Yu R, Rosell M, Marco-Urrea E, Freedman DL, Aravena R, Soler A, Hunkeler D. Hydrogen Isotope Fractionation during the Biodegradation of 1,2-Dichloroethane: Potential for Pathway Identification Using a Multi-element (C, Cl, and H) Isotope Approach. Environ Sci Technol. 2017 Sep 19;51(18):10526-10535. doi: 10.1021/acs.est.7b02906. Epub 2017 Sep 1. PubMed PMID: 28810730.
10: Nobre RCM, Nobre MMM, Campos TMP, Ogles D. In-situ biodegradation potential of 1,2-DCA and VC at sites with different hydrogeological settings. J Hazard Mater. 2017 Oct 15;340:417-426. doi: 10.1016/j.jhazmat.2017.07.035. Epub 2017 Jul 15. PubMed PMID: 28743073.
11: Budnik LT, Austel N, Gadau S, Kloth S, Schubert J, Jungnickel H, Luch A. Experimental outgassing of toxic chemicals to simulate the characteristics of hazards tainting globally shipped products. PLoS One. 2017 May 17;12(5):e0177363. doi: 10.1371/journal.pone.0177363. eCollection 2017. PubMed PMID: 28520742; PubMed Central PMCID: PMC5435304.
12: Scarselli A, Corfiati M, Di Marzi D, Iavicoli S. Appraisal of levels and patterns of occupational exposure to 1,3-butadiene. Scand J Work Environ Health. 2017 Sep 1;43(5):494-503. doi: 10.5271/sjweh.3644. Epub 2017 May 10. PubMed PMID: 28489219.
13: Gorito AM, Ribeiro AR, Almeida CMR, Silva AMT. A review on the application of constructed wetlands for the removal of priority substances and contaminants of emerging concern listed in recently launched EU legislation. Environ Pollut. 2017 Aug;227:428-443. doi: 10.1016/j.envpol.2017.04.060. Epub 2017 May 6. Review. PubMed PMID: 28486186.
14: Liu J, Liu Z, Zhang F, Su X, Lyu C. Thermally activated persulfate oxidation of NAPL chlorinated organic compounds: effect of soil composition on oxidant demand in different soil-persulfate systems. Water Sci Technol. 2017 Apr;75(7-8):1794-1803. doi: 10.2166/wst.2017.052. PubMed PMID: 28452771.
15: Suguro M, Numano T, Kawabe M, Doi Y, Imai N, Mera Y, Tamano S. Lung Tumor Induction by 26-week Dermal Application of 1,2-Dichloroethane in CB6F1-Tg rasH2 Mice. Toxicol Pathol. 2017 Apr;45(3):427-434. doi: 10.1177/0192623317701003. PubMed PMID: 28421967.
16: Wang T, Xu D, Fan Q, Rong W, Zheng J, Gao C, Li G, Zeng N, Guo T, Zeng L, Wang F, Xiao C, Cai L, Tang S, Deng X, Yin X, Huang M, Lu F, Hu Q, Chen W, Huang Z, Wang Q. 1,2-Dichloroethane impairs glucose and lipid homeostasis in the livers of NIH Swiss mice. Toxicology. 2017 Apr 1;380:38-49. doi: 10.1016/j.tox.2017.02.005. Epub 2017 Feb 8. PubMed PMID: 28189721.
17: Key TA, Bowman KS, Lee I, Chun J, Albuquerque L, da Costa MS, Rainey FA, Moe WM. Dehalogenimonas formicexedens sp. nov., a chlorinated alkane-respiring bacterium isolated from contaminated groundwater. Int J Syst Evol Microbiol. 2017 May;67(5):1366-1373. doi: 10.1099/ijsem.0.001819. Epub 2017 Jun 5. PubMed PMID: 28126048.
18: Lu Q, de Toledo RA, Xie F, Li J, Shim H. Reutilization of waste scrap tyre as the immobilization matrix for the enhanced bioremoval of a monoaromatic hydrocarbons, methyl tert-butyl ether, and chlorinated ethenes mixture from water. Sci Total Environ. 2017 Apr 1;583:88-96. doi: 10.1016/j.scitotenv.2017.01.025. Epub 2017 Jan 18. PubMed PMID: 28109662.
19: Zhou X, Cao Y, Leuze C, Nie B, Shan B, Zhou W, Cipriano P, Xiao BO. Early Non-invasive Detection of Acute 1,2-Dichloroethane-induced Toxic Encephalopathy in Rats. In Vivo. 2016 11-12;30(6):787-793. PubMed PMID: 27815462.
20: Sweeney LM, Gargas ML. Route-to-route extrapolation of 1,2-dichloroethane studies from the oral route to inhalation using physiologically based pharmacokinetic models. Regul Toxicol Pharmacol. 2016 Nov;81:468-479. doi: 10.1016/j.yrtph.2016.10.005. Epub 2016 Oct 15. PubMed PMID: 27756559.

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